molecular formula C11H16BN3O4 B1522287 3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine CAS No. 1032758-80-7

3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

Cat. No. B1522287
CAS RN: 1032758-80-7
M. Wt: 265.08 g/mol
InChI Key: HXMCKJVPNJJZTO-UHFFFAOYSA-N
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Description

The compound contains a pyridin-2-amine group, which is a type of heterocyclic aromatic compound with a nitrogen atom . It also contains a nitro group (-NO2), which is a functional group that consists of one nitrogen atom and two oxygen atoms. It’s often used in organic synthesis because it can be reduced to an amine group. The compound also contains a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, which is a boronic ester. Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the pyridine ring. Unfortunately, without specific information or experimental data, it’s difficult to provide a detailed analysis of the molecular structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the nitro group and the boronic ester group. The nitro group is electron-withdrawing, which could make the compound more susceptible to nucleophilic attack. The boronic ester could participate in various transformations, including Suzuki-Miyaura cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general properties can be predicted based on the functional groups present. For example, the presence of a nitro group could make the compound more polar, affecting its solubility in different solvents .

Scientific Research Applications

Drug Discovery and Development

This compound is utilized in the pharmaceutical industry for drug discovery and development. Its boronic acid group is particularly useful in the creation of enzyme inhibitors . These inhibitors can play a crucial role in the treatment of various diseases, including cancer and microbial infections.

Organic Synthesis

In organic chemistry, the compound serves as an important intermediate for the synthesis of more complex molecules. Its reactivity, especially in Suzuki-Miyaura cross-coupling reactions, makes it valuable for constructing carbon-carbon bonds .

Material Science

The compound’s unique structure allows for its use in the development of new materials. It can be incorporated into polymers or other macromolecules to impart specific properties, such as increased stability or novel functionalities .

Catalysis

As a boronic ester, this compound can act as a catalyst or a catalyst ligand in various chemical reactions. This includes its use in protodeboronation processes, which are important for modifying organic compounds .

Analytical Chemistry

In analytical chemistry, boronic acids and their derivatives are used as probes or sensors due to their ability to bind to various analytes selectively. This compound could be employed in the development of new diagnostic tools or assays .

Agricultural Chemistry

Boronic esters are also explored for their potential use in agriculture. They can be used to create new pesticides or herbicides, offering a more targeted approach to pest control and potentially reducing environmental impact .

properties

IUPAC Name

3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BN3O4/c1-10(2)11(3,4)19-12(18-10)7-5-8(15(16)17)9(13)14-6-7/h5-6H,1-4H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXMCKJVPNJJZTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60674165
Record name 3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1032758-80-7
Record name 3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-3-nitropyridine-5-boronic acid pinacol ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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